molecular formula C19H23NO B1667132 Blarcamesine CAS No. 195615-83-9

Blarcamesine

Katalognummer B1667132
CAS-Nummer: 195615-83-9
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: BOTHKNZTGGXFEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Blarcamesine, also known as Anavex 2-73, is a small molecule . It is an agonist of the intracellular sigma-1 chaperone protein and a mixed ligand for sigma1/muscarinic receptors . It is being investigated for its potential in treating neurodegenerative and neurodevelopmental disorders including Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .


Molecular Structure Analysis

The chemical name of Blarcamesine is Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride . Its molecular formula is C19H23NO and it has a molecular weight of 281.399 g/mol .


Chemical Reactions Analysis

Blarcamesine reportedly binds the sigma-1 receptor in the high nanomolar and the muscarinic receptor in the low micromolar range . It has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine, with synthetic Aβ oligomer injection, or with the NMDA receptor agonist dizocilpine .

Wissenschaftliche Forschungsanwendungen

  • Alzheimer's Disease Treatment

    • Blarcamesine is being investigated as a treatment for Alzheimer's disease. It is a selective sigma-1 receptor (SIGMAR1) agonist, studied in a Phase 2a trial (NCT02244541) for its safety and effectiveness. This trial was extended further after meeting its primary safety endpoint, indicating potential for treating Alzheimer's disease (Hampel et al., 2020).
  • Rett Syndrome Treatment

    • In Rett syndrome, a severe neurodevelopmental disorder, Blarcamesine has shown potential as a therapeutic agent. It demonstrated efficacy in improving multiple motor, sensory, and autonomic phenotypes relevant to Rett syndrome in a mouse model. The drug's role in calcium homeostasis and mitochondrial function makes it a compelling candidate for treating this disorder (Kaufmann et al., 2019).
  • Fragile X Syndrome Treatment

    • Blarcamesine has also been studied in Fragile X syndrome (FXS), the most prevalent genetic form of intellectual disability and autism spectrum disorder. In a murine model of FXS, administration of Blarcamesine normalized key neurobehavioral phenotypes, suggesting its potential as a drug candidate for FXS. This study further supports the viability of Sigma-1 receptor as a therapeutic target in FXS and other neurodevelopmental disorders (Reyes et al., 2021).
  • Understanding Drug Configuration

    • Research on the absolute configuration of Blarcamesine enantiomers has been conducted to improve understanding of the drug's structure. This is crucial for its eventual marketing and application in enantiopure form, a significant step in the drug development process (Szokol et al., 2022).

Zukünftige Richtungen

Blarcamesine has shown promise in clinical trials for the treatment of Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease . It has also shown potential as a treatment for Rett syndrome . Anavex Life Sciences, the company developing Blarcamesine, plans to proceed to a pivotal trial for Parkinson’s disease .

Eigenschaften

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHKNZTGGXFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941344
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Blarcamesine

CAS RN

195615-83-9
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195615-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blarcamesine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blarcamesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BLARCAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T210MMZ3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blarcamesine
Reactant of Route 2
Blarcamesine
Reactant of Route 3
Blarcamesine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Blarcamesine
Reactant of Route 5
Reactant of Route 5
Blarcamesine
Reactant of Route 6
Reactant of Route 6
Blarcamesine

Citations

For This Compound
175
Citations
WE Kaufmann, J Sprouse, N Rebowe… - Pharmacology …, 2019 - Elsevier
… -activating properties, may also play a role in blarcamesine's net effects. Based on these findings, we hypothesized that blarcamesine would have a symptomatic and potentially disease-…
Number of citations: 28 www.sciencedirect.com
Z Szokol, K Lozsi, A Virág, A Dancsó, L Szlávik… - Periodica Polytechnica …, 2022 - pp.bme.hu
… Blarcamesine is a promising investigational drug for the … The international nonproprietary name blarcamesine refers to a … (-)-blarcamesine and also that of (R)-(+)-blarcamesine itself, …
Number of citations: 2 pp.bme.hu
EI Ette, EO Fadiran, C Missling… - British Journal of …, 2023 - Wiley Online Library
… (data) clinical trial with a low dose of blarcamesine in the treatment of Rett syndrome. Based on … factor analysis were used to demonstrate the efficacy of blarcamesine in Rett syndrome. …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
C Williams, M Kindermans, F Parmentier… - Alzheimer's & …, 2023 - Wiley Online Library
… 2a study in Alzheimer’s disease in which blarcamesine resulted in a lower rate of cognitive (… , a translational approach led to investigating blarcamesine in an international, double‐blind…
ST Reyes, RMJ Deacon, SG Guo, FJ Altimiras… - Scientific Reports, 2021 - nature.com
… , makes blarcamesine a potential drug candidate for FXS. Administration of blarcamesine in … , and the clinical potential of blarcamesine in FXS and other neurodevelopmental disorders. …
Number of citations: 8 www.nature.com
H Hampel, C Williams, A Etcheto… - … Research & Clinical …, 2020 - Wiley Online Library
Introduction The search for drugs to treat Alzheimer's disease (AD) has failed to yield effective therapies. Here we report the first genome‐wide search for biomarkers associated with …
P Cogram, RMJ Deacon, D Klamer… - … journal of medical …, 2022 - pubmed.ncbi.nlm.nih.gov
Brain cell signaling abnormalities are detected in blood in a murine model of Fragile X syndrome and corrected by Sigma-1 receptor agonist Blarcamesine Brain cell signaling …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
VH Man, D Lin, X He, J Gao, J Wang - Journal of Alzheimer's Disease, 2022 - par.nsf.gov
… known compounds, EGCG and Blarcamesine. EGCG inhibited both the aggregation of PHF6 peptide in VOI and tau assembly in tau seeding assay, while Blarcamesine was not a good …
Number of citations: 1 par.nsf.gov
DS Malar, P Thitilertdecha, KS Ruckvongacheep… - CNS drugs, 2023 - Springer
… Drugs such as blarcamesine, dextromethorphan and pridopidine, which have sigma-1 receptor activity as part of their pharmacological profile, are effective in treating multiple aspects of …
Number of citations: 3 link.springer.com
C Williams, M Kindermans, F Parmentier, F Goodsaid… - Aging, 2017
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.